molecular formula C17H13NO4 B8750113 Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'R)-

Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'R)-

Cat. No. B8750113
M. Wt: 295.29 g/mol
InChI Key: IKLODGBPSWONQT-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08742109B2

Procedure details

A 2000 L stainless steel crystallizer was charged with N,N-dimethylformamide (113.7 kg) and tetrahydrofuran (1070.9 kg). The contents were cooled to 0-5° C. and 3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one (12.0 kg, 42.4 mol) was added, followed by cesium carbonate (30.4 kg, 93.3 mol). A solution of chloroiodomethane (9.4 kg, 53.7 mol) in N,N-dimethylformamide (16.9 kg) was added at a rate of 39.5 kg/h such that the temperature of the reaction mixture was maintained between 0 and 5° C. The reaction mixture was stirred at 0-5° C. for 2 h and heated at 20-25° C. for 18.5 h. The mixture was filtered and the filter cake was suspended in tetrahydrofuran (26.4 kg) and filtered again. The combined filtrates were combined and concentrated to a volume of 110 L under reduced pressure at a temperature <60° C. The mixture was cooled to 20-25° C. and purified water (1200.8 kg) was added at a rate of 343.1 kg/h. The mixture was cooled to 0-5° C. and filtered. The filter cake was suspended in water (310.5 kg), filtered and dried at a temperature <60° C. until the water content was 10.6% by weight by Karl-Fisher titration. A 200 L reactor was charged with tetrahydrofuran (98.0 kg). The partially-dried filter cake (−11.0 kg) was added to the 200 L reactor by means of a solid addition funnel. The mixture was heated at reflux for 4.5 h, cooled to 10-15° C. and stirred for 3.5 h at 10-15° C. The mixture was filtered and the filter cake was washed with cold (0-5° C.) tetrahydrofuran (2×10.7 kg) and dried in a tray dryer at a temperature <55° C. to afford 2,3-dihydrospiro[furo[2,3-g][1,4]benzodioxine-8,3′-indol]-2′(1′H)-one (6.88 kg, 63%) as a pale yellow solid: purity (HPLC-UV at 210 nm) 98.3%; mp>250° C.; 1H NMR (300 MHz, DMSO-d6) δ 10.58 (br s, 1H), 7.26-7.19 (m, 1H), 7.09 (d, J=7.2 Hz, 1H), 6.99-6.90 (m, 2H), 6.47 (s, 1H), 6.16 (s, 1H), 4.74, 4.60 (ABq, JAB=9.2 Hz, 2H), 4.20-4.07 (m, 4H); 13C NMR (75 MHz, DMSO-d6) δ 178.4, 154.7, 144.0, 141.8, 137.8, 132.6, 128.7, 123.8, 122.3, 121.5, 111.1, 109.8, 98.7, 79.5, 64.2, 63.6, 57.7; MS (ES+) m/z 295.9 (M+1).
[Compound]
Name
stainless steel
Quantity
2000 L
Type
reactant
Reaction Step One
Quantity
1070.9 kg
Type
reactant
Reaction Step One
Quantity
113.7 kg
Type
solvent
Reaction Step One
Quantity
12 kg
Type
reactant
Reaction Step Two
Quantity
30.4 kg
Type
reactant
Reaction Step Three
Quantity
9.4 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCC[CH2:2]1.[OH:6][C:7]1[C:8]([CH:17]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19][C:18]2=[O:26])=[CH:9][C:10]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+].ClCI>CN(C)C=O>[NH:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17]2([C:8]3[C:7](=[CH:16][C:11]4[O:12][CH2:13][CH2:14][O:15][C:10]=4[CH:9]=3)[O:6][CH2:2]2)[C:18]1=[O:26] |f:2.3.4|

Inputs

Step One
Name
stainless steel
Quantity
2000 L
Type
reactant
Smiles
Name
Quantity
1070.9 kg
Type
reactant
Smiles
O1CCCC1
Name
Quantity
113.7 kg
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12 kg
Type
reactant
Smiles
OC=1C(=CC2=C(OCCO2)C1)C1C(NC2=CC=CC=C12)=O
Step Three
Name
Quantity
30.4 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
9.4 kg
Type
reactant
Smiles
ClCI
Name
Quantity
16.9 kg
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 0 and 5° C
TEMPERATURE
Type
TEMPERATURE
Details
heated at 20-25° C. for 18.5 h
Duration
18.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 110 L under reduced pressure at a temperature <60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20-25° C.
CUSTOM
Type
CUSTOM
Details
purified water (1200.8 kg)
ADDITION
Type
ADDITION
Details
was added at a rate of 343.1 kg/h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at a temperature <60° C. until the water content
ADDITION
Type
ADDITION
Details
A 200 L reactor was charged with tetrahydrofuran (98.0 kg)
FILTRATION
Type
FILTRATION
Details
The partially-dried filter cake (−11.0 kg)
ADDITION
Type
ADDITION
Details
was added to the 200 L reactor by means of a solid addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10-15° C.
STIRRING
Type
STIRRING
Details
stirred for 3.5 h at 10-15° C
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with cold (0-5° C.) tetrahydrofuran (2×10.7 kg)
CUSTOM
Type
CUSTOM
Details
dried in a tray dryer at a temperature <55° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(C2(C3=CC=CC=C13)COC1=CC3=C(OCCO3)C=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 kg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08742109B2

Procedure details

A 2000 L stainless steel crystallizer was charged with N,N-dimethylformamide (113.7 kg) and tetrahydrofuran (1070.9 kg). The contents were cooled to 0-5° C. and 3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one (12.0 kg, 42.4 mol) was added, followed by cesium carbonate (30.4 kg, 93.3 mol). A solution of chloroiodomethane (9.4 kg, 53.7 mol) in N,N-dimethylformamide (16.9 kg) was added at a rate of 39.5 kg/h such that the temperature of the reaction mixture was maintained between 0 and 5° C. The reaction mixture was stirred at 0-5° C. for 2 h and heated at 20-25° C. for 18.5 h. The mixture was filtered and the filter cake was suspended in tetrahydrofuran (26.4 kg) and filtered again. The combined filtrates were combined and concentrated to a volume of 110 L under reduced pressure at a temperature <60° C. The mixture was cooled to 20-25° C. and purified water (1200.8 kg) was added at a rate of 343.1 kg/h. The mixture was cooled to 0-5° C. and filtered. The filter cake was suspended in water (310.5 kg), filtered and dried at a temperature <60° C. until the water content was 10.6% by weight by Karl-Fisher titration. A 200 L reactor was charged with tetrahydrofuran (98.0 kg). The partially-dried filter cake (−11.0 kg) was added to the 200 L reactor by means of a solid addition funnel. The mixture was heated at reflux for 4.5 h, cooled to 10-15° C. and stirred for 3.5 h at 10-15° C. The mixture was filtered and the filter cake was washed with cold (0-5° C.) tetrahydrofuran (2×10.7 kg) and dried in a tray dryer at a temperature <55° C. to afford 2,3-dihydrospiro[furo[2,3-g][1,4]benzodioxine-8,3′-indol]-2′(1′H)-one (6.88 kg, 63%) as a pale yellow solid: purity (HPLC-UV at 210 nm) 98.3%; mp>250° C.; 1H NMR (300 MHz, DMSO-d6) δ 10.58 (br s, 1H), 7.26-7.19 (m, 1H), 7.09 (d, J=7.2 Hz, 1H), 6.99-6.90 (m, 2H), 6.47 (s, 1H), 6.16 (s, 1H), 4.74, 4.60 (ABq, JAB=9.2 Hz, 2H), 4.20-4.07 (m, 4H); 13C NMR (75 MHz, DMSO-d6) δ 178.4, 154.7, 144.0, 141.8, 137.8, 132.6, 128.7, 123.8, 122.3, 121.5, 111.1, 109.8, 98.7, 79.5, 64.2, 63.6, 57.7; MS (ES+) m/z 295.9 (M+1).
[Compound]
Name
stainless steel
Quantity
2000 L
Type
reactant
Reaction Step One
Quantity
1070.9 kg
Type
reactant
Reaction Step One
Quantity
113.7 kg
Type
solvent
Reaction Step One
Quantity
12 kg
Type
reactant
Reaction Step Two
Quantity
30.4 kg
Type
reactant
Reaction Step Three
Quantity
9.4 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCC[CH2:2]1.[OH:6][C:7]1[C:8]([CH:17]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19][C:18]2=[O:26])=[CH:9][C:10]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+].ClCI>CN(C)C=O>[NH:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17]2([C:8]3[C:7](=[CH:16][C:11]4[O:12][CH2:13][CH2:14][O:15][C:10]=4[CH:9]=3)[O:6][CH2:2]2)[C:18]1=[O:26] |f:2.3.4|

Inputs

Step One
Name
stainless steel
Quantity
2000 L
Type
reactant
Smiles
Name
Quantity
1070.9 kg
Type
reactant
Smiles
O1CCCC1
Name
Quantity
113.7 kg
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12 kg
Type
reactant
Smiles
OC=1C(=CC2=C(OCCO2)C1)C1C(NC2=CC=CC=C12)=O
Step Three
Name
Quantity
30.4 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
9.4 kg
Type
reactant
Smiles
ClCI
Name
Quantity
16.9 kg
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 0 and 5° C
TEMPERATURE
Type
TEMPERATURE
Details
heated at 20-25° C. for 18.5 h
Duration
18.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 110 L under reduced pressure at a temperature <60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20-25° C.
CUSTOM
Type
CUSTOM
Details
purified water (1200.8 kg)
ADDITION
Type
ADDITION
Details
was added at a rate of 343.1 kg/h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at a temperature <60° C. until the water content
ADDITION
Type
ADDITION
Details
A 200 L reactor was charged with tetrahydrofuran (98.0 kg)
FILTRATION
Type
FILTRATION
Details
The partially-dried filter cake (−11.0 kg)
ADDITION
Type
ADDITION
Details
was added to the 200 L reactor by means of a solid addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10-15° C.
STIRRING
Type
STIRRING
Details
stirred for 3.5 h at 10-15° C
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with cold (0-5° C.) tetrahydrofuran (2×10.7 kg)
CUSTOM
Type
CUSTOM
Details
dried in a tray dryer at a temperature <55° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(C2(C3=CC=CC=C13)COC1=CC3=C(OCCO3)C=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 kg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08742109B2

Procedure details

A 2000 L stainless steel crystallizer was charged with N,N-dimethylformamide (113.7 kg) and tetrahydrofuran (1070.9 kg). The contents were cooled to 0-5° C. and 3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one (12.0 kg, 42.4 mol) was added, followed by cesium carbonate (30.4 kg, 93.3 mol). A solution of chloroiodomethane (9.4 kg, 53.7 mol) in N,N-dimethylformamide (16.9 kg) was added at a rate of 39.5 kg/h such that the temperature of the reaction mixture was maintained between 0 and 5° C. The reaction mixture was stirred at 0-5° C. for 2 h and heated at 20-25° C. for 18.5 h. The mixture was filtered and the filter cake was suspended in tetrahydrofuran (26.4 kg) and filtered again. The combined filtrates were combined and concentrated to a volume of 110 L under reduced pressure at a temperature <60° C. The mixture was cooled to 20-25° C. and purified water (1200.8 kg) was added at a rate of 343.1 kg/h. The mixture was cooled to 0-5° C. and filtered. The filter cake was suspended in water (310.5 kg), filtered and dried at a temperature <60° C. until the water content was 10.6% by weight by Karl-Fisher titration. A 200 L reactor was charged with tetrahydrofuran (98.0 kg). The partially-dried filter cake (−11.0 kg) was added to the 200 L reactor by means of a solid addition funnel. The mixture was heated at reflux for 4.5 h, cooled to 10-15° C. and stirred for 3.5 h at 10-15° C. The mixture was filtered and the filter cake was washed with cold (0-5° C.) tetrahydrofuran (2×10.7 kg) and dried in a tray dryer at a temperature <55° C. to afford 2,3-dihydrospiro[furo[2,3-g][1,4]benzodioxine-8,3′-indol]-2′(1′H)-one (6.88 kg, 63%) as a pale yellow solid: purity (HPLC-UV at 210 nm) 98.3%; mp>250° C.; 1H NMR (300 MHz, DMSO-d6) δ 10.58 (br s, 1H), 7.26-7.19 (m, 1H), 7.09 (d, J=7.2 Hz, 1H), 6.99-6.90 (m, 2H), 6.47 (s, 1H), 6.16 (s, 1H), 4.74, 4.60 (ABq, JAB=9.2 Hz, 2H), 4.20-4.07 (m, 4H); 13C NMR (75 MHz, DMSO-d6) δ 178.4, 154.7, 144.0, 141.8, 137.8, 132.6, 128.7, 123.8, 122.3, 121.5, 111.1, 109.8, 98.7, 79.5, 64.2, 63.6, 57.7; MS (ES+) m/z 295.9 (M+1).
[Compound]
Name
stainless steel
Quantity
2000 L
Type
reactant
Reaction Step One
Quantity
1070.9 kg
Type
reactant
Reaction Step One
Quantity
113.7 kg
Type
solvent
Reaction Step One
Quantity
12 kg
Type
reactant
Reaction Step Two
Quantity
30.4 kg
Type
reactant
Reaction Step Three
Quantity
9.4 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCC[CH2:2]1.[OH:6][C:7]1[C:8]([CH:17]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19][C:18]2=[O:26])=[CH:9][C:10]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+].ClCI>CN(C)C=O>[NH:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17]2([C:8]3[C:7](=[CH:16][C:11]4[O:12][CH2:13][CH2:14][O:15][C:10]=4[CH:9]=3)[O:6][CH2:2]2)[C:18]1=[O:26] |f:2.3.4|

Inputs

Step One
Name
stainless steel
Quantity
2000 L
Type
reactant
Smiles
Name
Quantity
1070.9 kg
Type
reactant
Smiles
O1CCCC1
Name
Quantity
113.7 kg
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12 kg
Type
reactant
Smiles
OC=1C(=CC2=C(OCCO2)C1)C1C(NC2=CC=CC=C12)=O
Step Three
Name
Quantity
30.4 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
9.4 kg
Type
reactant
Smiles
ClCI
Name
Quantity
16.9 kg
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 0 and 5° C
TEMPERATURE
Type
TEMPERATURE
Details
heated at 20-25° C. for 18.5 h
Duration
18.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 110 L under reduced pressure at a temperature <60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20-25° C.
CUSTOM
Type
CUSTOM
Details
purified water (1200.8 kg)
ADDITION
Type
ADDITION
Details
was added at a rate of 343.1 kg/h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at a temperature <60° C. until the water content
ADDITION
Type
ADDITION
Details
A 200 L reactor was charged with tetrahydrofuran (98.0 kg)
FILTRATION
Type
FILTRATION
Details
The partially-dried filter cake (−11.0 kg)
ADDITION
Type
ADDITION
Details
was added to the 200 L reactor by means of a solid addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10-15° C.
STIRRING
Type
STIRRING
Details
stirred for 3.5 h at 10-15° C
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with cold (0-5° C.) tetrahydrofuran (2×10.7 kg)
CUSTOM
Type
CUSTOM
Details
dried in a tray dryer at a temperature <55° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(C2(C3=CC=CC=C13)COC1=CC3=C(OCCO3)C=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 kg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.